molecular formula C10H10N2O2 B1349813 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-52-0

2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1349813
CAS RN: 81438-52-0
M. Wt: 190.2 g/mol
InChI Key: JCDXLERYTZDKRT-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPC) is an important organic compound that has a wide range of applications in scientific research. It is a derivative of the heterocyclic aromatic compound imidazole, and it is known for its aromatic, acidic, and basic properties. DMIPC has been widely used as a reagent in organic synthesis and as an analytical tool for the detection of various analytes. In addition, DMIPC has been found to have a range of biological and physiological effects, which makes it of great interest to researchers in the field of biochemistry and physiology. In

Scientific Research Applications

Antituberculosis Activity

Research has shown that derivatives of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid demonstrate significant potential in treating tuberculosis. A study by Jadhav et al. (2016) synthesized a series of these derivatives and tested their antimycobacterial activity. The results indicated moderate to good antituberculosis activity, highlighting its potential use in developing new treatments for this disease. Similarly, Wu et al. (2016) reported the synthesis of imidazo[1,2-a]pyridine carboxamides with significant in vitro activity against Mycobacterium tuberculosis strains, including drug-resistant strains.

Chemical Synthesis and Modification

In chemical synthesis, this compound's derivatives are utilized for various reactions. For instance, Shijian et al. (2016) developed an iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine, using DMSO as a carbon source and solvent. This method enables the generation of diverse 3-formylimidazo[1,2-a]pyridine derivatives. Additionally, Xiao et al. (2015) presented a transition-metal-free chlorocyclization process for the synthesis of chloro-substituted imidazo[1,2-a]pyridines, offering a novel approach to these compounds.

Potential in Anticancer and Antimicrobial Applications

There is emerging evidence of its potential in anticancer and antimicrobial applications. Li et al. (2015) synthesized a series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids, which showed promising antimycobacterial activity. Sanghavi et al. (2022) explored its use in Suzuki–Miyaura borylation reactions, identifying several derivatives with moderate activity against tuberculosis and potential in anticancer applications.

properties

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDXLERYTZDKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372066
Record name 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81438-52-0
Record name 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81438-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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